MmpL3 Inhibition & Potency vs. SQ109
Antitubercular agent-33 (compound 49) exhibits a minimum inhibitory concentration (MIC) of 0.78 μM in GAST medium, compared to 1.6-3.1 μM in standard 7H9-glucose medium [1]. This represents a 2.1- to 4.0-fold enhanced potency in GAST medium. For context, the most optimized analog in the series (compound 55) achieved an MIC of 0.024 μM (0.008 μg/mL) in 7H9 medium—approximately 32.5-fold more potent than Antitubercular agent-33 in the same 7H9 medium, but compound 55 suffers from rapid human liver microsomal metabolism (t₁/₂ = 28 min) and spontaneous resistance development (frequency ~10⁻⁵) [2].
SQ109 MIC: 1.56 μM
H37Rv broth microdilution
| Evidence Dimension | MIC (μM) in different culture media |
|---|---|
| Target Compound Data | 0.78 μM (GAST medium); 1.6-3.1 μM (7H9-glucose medium) |
| Comparator Or Baseline | Compound 55 (optimized analog): 0.024 μM (7H9 medium) |
| Quantified Difference | Target compound: 2.1- to 4.0-fold more active in GAST vs. 7H9 medium; Compound 55: ~32.5-fold more potent in 7H9 than target compound |
| Conditions | Mtb whole-cell assay; GAST medium (glycerol-alanine-salts-Tween 80) and 7H9-glucose medium |
Why This Matters
Selection priority for GAST-based screening assays where Antitubercular agent-33 demonstrates enhanced potency compared to standard 7H9 conditions.
- [1] Meissner A, Boshoff HI, Vasan M, Duckworth BP, Barry CE 3rd, Aldrich CC. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorg Med Chem. 2013 Nov 1;21(21):6385-97. (Table/Compound 49 data) View Source
- [2] Meissner A, Boshoff HI, Vasan M, Duckworth BP, Barry CE 3rd, Aldrich CC. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorg Med Chem. 2013 Nov 1;21(21):6385-97. (Compound 55 data: MIC 0.024 μM, t₁/₂ 28 min, resistance frequency ~10⁻⁵) View Source
